Cas no 1124382-65-5 (6-Bromo-5-methyl-1,2,4triazolo1,5-apyridin-2-amine)
6-Bromo-5-methyl-1,2,4triazolo1,5-apyridin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-5-methyl-1,2,4triazolo1,5-apyridin-2-amine
- AS-35906
- ZNPGWTXQRAGCLF-UHFFFAOYSA-N
- 1124382-65-5
- CS-0172059
- MFCD18642392
- DTXSID50649140
- 2-Amino-6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
- ZUB38265
- AKOS022862603
- 6-bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
- SCHEMBL1933307
- 6-BROMO-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE
- SY129520
- EN300-1274709
-
- MDL: MFCD18642392
- Inchi: 1S/C7H7BrN4/c1-4-5(8)2-3-6-10-7(9)11-12(4)6/h2-3H,1H3,(H2,9,11)
- InChI Key: ZNPGWTXQRAGCLF-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=NC(N)=NN2C=1C
Computed Properties
- Exact Mass: 225.98541g/mol
- Monoisotopic Mass: 225.98541g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 56.2Ų
Experimental Properties
- Color/Form: White to Yellow Solid
6-Bromo-5-methyl-1,2,4triazolo1,5-apyridin-2-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
6-Bromo-5-methyl-1,2,4triazolo1,5-apyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 51782-0.25/G |
6-BROMO-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE |
1124382-65-5 | 97% | 0.25g |
$229 | 2023-09-17 | |
| AstaTech | 51782-1/G |
6-BROMO-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE |
1124382-65-5 | 97% | 1g |
$737 | 2023-09-17 | |
| AstaTech | 51782-5/G |
6-BROMO-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE |
1124382-65-5 | 97% | 5/G |
$1776 | 2022-06-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y12005-1g |
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
1124382-65-5 | 95% | 1g |
¥7429.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y12005-5g |
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
1124382-65-5 | 95% | 5g |
¥18759.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y12005-250mg |
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
1124382-65-5 | 95% | 250mg |
¥2929.0 | 2023-09-05 | |
| TRC | B808485-10mg |
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
1124382-65-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B808485-50mg |
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
1124382-65-5 | 50mg |
$ 210.00 | 2022-06-06 | ||
| TRC | B808485-100mg |
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
1124382-65-5 | 100mg |
$ 320.00 | 2022-06-06 | ||
| Chemenu | CM319282-1g |
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
1124382-65-5 | 95% | 1g |
$*** | 2023-04-03 |
6-Bromo-5-methyl-1,2,4triazolo1,5-apyridin-2-amine Suppliers
6-Bromo-5-methyl-1,2,4triazolo1,5-apyridin-2-amine Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on 6-Bromo-5-methyl-1,2,4triazolo1,5-apyridin-2-amine
Introduction to 6-Bromo-5-methyl-1,2,4-triazolo[1,5-a]pyridin-2-amine (CAS No. 1124382-65-5)
6-Bromo-5-methyl-1,2,4-triazolo[1,5-a]pyridin-2-amine, with the CAS number 1124382-65-5, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 6-Bromo-5-methyl-1,2,4-triazolo[1,5-a]pyridin-2-amine make it a valuable candidate for the development of novel drugs targeting various diseases.
The chemical structure of 6-Bromo-5-methyl-1,2,4-triazolo[1,5-a]pyridin-2-amine consists of a triazolopyridine core substituted with a bromine atom at the 6-position and a methyl group at the 5-position. The bromine substituent imparts significant electronic and steric effects, which can influence the compound's pharmacological properties. The methyl group at the 5-position further modulates the compound's lipophilicity and metabolic stability. These structural features collectively contribute to the compound's unique biological profile.
Recent studies have highlighted the potential of 6-Bromo-5-methyl-1,2,4-triazolo[1,5-a]pyridin-2-amine in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 6-Bromo-5-methyl-1,2,4-triazolo[1,5-a]pyridin-2-amine can effectively inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathogenesis.
In addition to its neuroprotective properties, 6-Bromo-5-methyl-1,2,4-triazolo[1,5-a]pyridin-2-amine has also shown promise as an anti-inflammatory agent. Inflammatory responses play a crucial role in many chronic diseases, including arthritis and inflammatory bowel disease. Preclinical studies have indicated that this compound can reduce inflammation by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for developing new anti-inflammatory drugs with fewer side effects compared to existing treatments.
The antiviral activity of 6-Bromo-5-methyl-1,2,4-triazolo[1,5-a]pyridin-2-amine has also been explored. A recent study published in Antiviral Research reported that this compound exhibits broad-spectrum antiviral activity against several RNA viruses, including influenza and Zika viruses. The mechanism of action involves inhibiting viral replication by targeting specific viral enzymes or host cell factors essential for viral infection. This property makes it an attractive lead compound for developing new antiviral therapies.
The pharmacokinetic properties of 6-Bromo-5-methyl-1,2,4-triazolo[1,5-a]pyridin-2-amine have been extensively studied to optimize its therapeutic potential. In vitro and in vivo experiments have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a long half-life, which are desirable characteristics for drug candidates. Furthermore, its low toxicity profile in preclinical models suggests that it is safe for further development.
The synthetic accessibility of 6-Bromo-5-methyl-1,2,4-triazolo[1,5-a]pyridin-2-amine is another advantage that contributes to its appeal as a drug candidate. Several efficient synthetic routes have been developed to produce this compound on a large scale. These methods typically involve multi-step reactions starting from readily available starting materials such as pyridine derivatives and triazole precursors. The ability to synthesize this compound efficiently ensures that it can be produced cost-effectively for clinical trials and eventual commercialization.
In conclusion, 6-Bromo-5-methyl-1,2,4-triazolo[1,5-a]pyridin-2-amine (CAS No. 1124382-65-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in various disease areas. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its therapeutic potential. As more studies are conducted and clinical trials advance, this compound may prove to be a valuable addition to the arsenal of drugs used to treat neurodegenerative diseases, inflammatory conditions, and viral infections.
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